molecular formula C10H13BClNO2 B1487543 4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine hydrochloride CAS No. 1150271-27-4

4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine hydrochloride

Cat. No.: B1487543
CAS No.: 1150271-27-4
M. Wt: 225.48 g/mol
InChI Key: PKLGMQGGENJBCK-UHFFFAOYSA-N
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Description

4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine hydrochloride is a useful research compound. Its molecular formula is C10H13BClNO2 and its molecular weight is 225.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires further experimental studies.

Action Environment

The action of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules. For instance, the compound is recommended to be stored in a refrigerated environment , suggesting that its stability and efficacy may be temperature-dependent.

Properties

IUPAC Name

4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BClNO2.ClH/c1-10(2)6-14-11(15-7-10)8-5-13-4-3-9(8)12;/h3-5H,6-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNNNTJUUDKULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=CN=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675089
Record name 4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-27-4
Record name 4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.